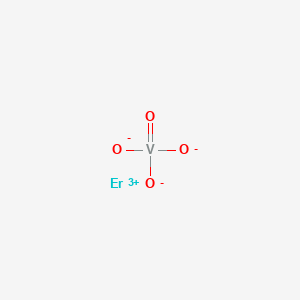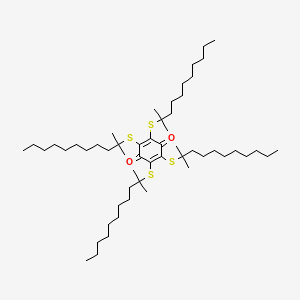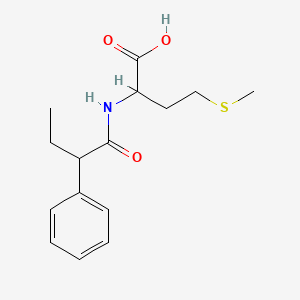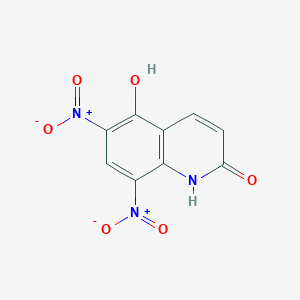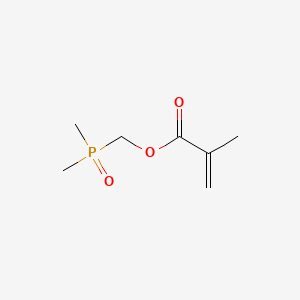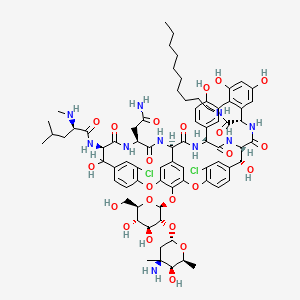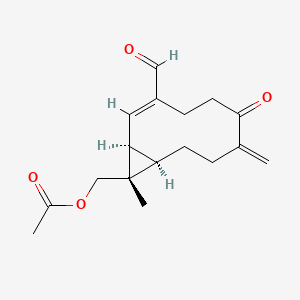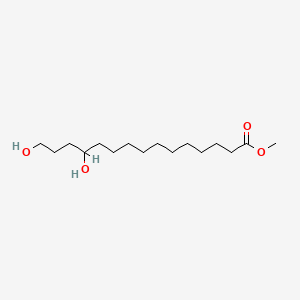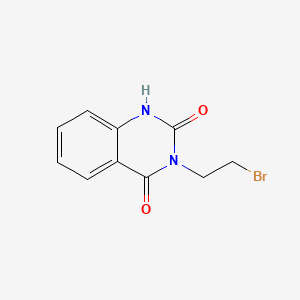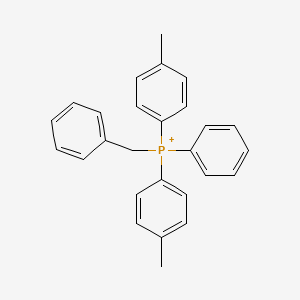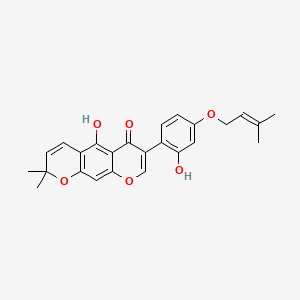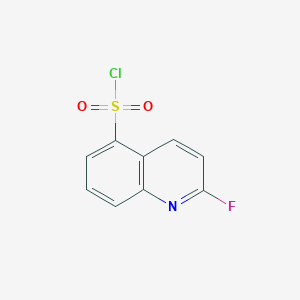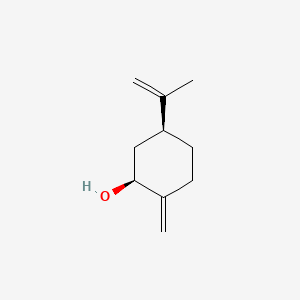
Cyclohexanol, 2-methylene-5-(1-methylethenyl)-, (1S-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanol, 2-methylene-5-(1-methylethenyl)-, (1S-cis)- is a chemical compound with a complex structure that includes a six-membered ring, multiple double bonds, and a hydroxyl group. This compound is known for its unique stereochemistry and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 2-methylene-5-(1-methylethenyl)-, (1S-cis)- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and isoprene.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst such as a Lewis acid.
Purification: The product is purified using techniques such as distillation or chromatography to obtain the desired stereoisomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 2-methylene-5-(1-methylethenyl)-, (1S-cis)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of cyclohexanol, such as cyclohexanone, cyclohexane, and substituted cyclohexanols.
Scientific Research Applications
Cyclohexanol, 2-methylene-5-(1-methylethenyl)-, (1S-cis)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Cyclohexanol, 2-methylene-5-(1-methylethenyl)-, (1S-cis)- exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and interactions with enzymes and receptors. The compound’s unique stereochemistry also influences its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanol
- Cyclohexanone
- 2-Methylcyclohexanol
- 2-Methylenecyclohexanol
Uniqueness
Cyclohexanol, 2-methylene-5-(1-methylethenyl)-, (1S-cis)- stands out due to its specific stereochemistry and the presence of both a hydroxyl group and multiple double bonds
Properties
CAS No. |
102917-36-2 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1S,5S)-2-methylidene-5-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3/t9-,10-/m0/s1 |
InChI Key |
PNVTXOFNJFHXOK-UWVGGRQHSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CCC(=C)[C@H](C1)O |
Canonical SMILES |
CC(=C)C1CCC(=C)C(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


